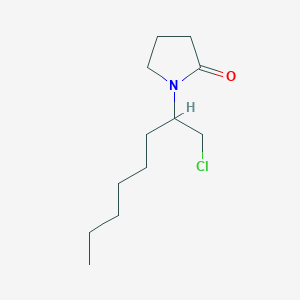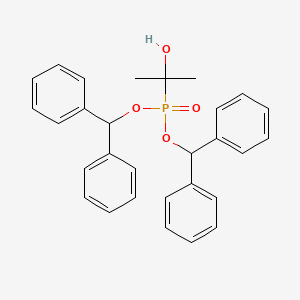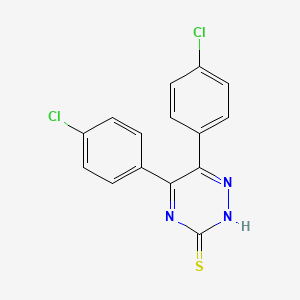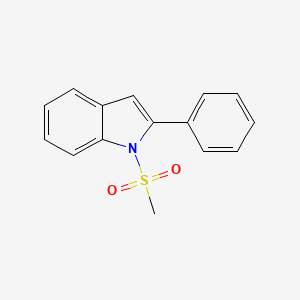
1-(1-Chlorooctan-2-YL)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chlorooctan-2-YL)pyrrolidin-2-one is a compound belonging to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their versatile biological activities and are commonly found in both natural and synthetic products. Pyrrolidin-2-ones are widely used as synthons in organic synthesis due to their rich reactivity and functional properties .
Méthodes De Préparation
The synthesis of 1-(1-Chlorooctan-2-YL)pyrrolidin-2-one can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives . Industrial production methods often involve the use of specific oxidants and additives to achieve selective synthesis .
Analyse Des Réactions Chimiques
1-(1-Chlorooctan-2-YL)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into various derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted pyrrolidin-2-ones.
Common reagents used in these reactions include copper(II) acetate, potassium iodide, and Oxone in acetonitrile under oxygen at elevated temperatures . Major products formed from these reactions include pyrrolidine-2-carbaldehyde and its derivatives .
Applications De Recherche Scientifique
1-(1-Chlorooctan-2-YL)pyrrolidin-2-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(1-Chlorooctan-2-YL)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the formation of pyrrolidine-2-carbaldehyde, which undergoes further transformations to exert its biological activities . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-(1-Chlorooctan-2-YL)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: The simplest member of the class, consisting of pyrrolidine with an oxo group at position 2.
Pyrrolone: Another five-membered heterocycle with diverse biological activities.
Pyrrolidine-2,5-diones: Compounds with similar structural motifs but different functional properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its versatile reactivity, biological activities, and unique structural features make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
89736-65-2 |
|---|---|
Formule moléculaire |
C12H22ClNO |
Poids moléculaire |
231.76 g/mol |
Nom IUPAC |
1-(1-chlorooctan-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H22ClNO/c1-2-3-4-5-7-11(10-13)14-9-6-8-12(14)15/h11H,2-10H2,1H3 |
Clé InChI |
JRCDQMKSCREFSV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCl)N1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Benzyl(phenyl)amino]propanedioic acid](/img/structure/B14377153.png)


![2-{1-Hydroxy-2-[(trimethylsilyl)oxy]cyclohexyl}-1-phenylethan-1-one](/img/structure/B14377170.png)




![5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377195.png)



![(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl](/img/structure/B14377228.png)
